2-Amino-7-methoxyquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-7-methoxyquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-7-3-2-6-4-8(11(14)15)10(12)13-9(6)5-7/h2-5H,1H3,(H2,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWUJTUKJDVRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-methoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-nitroaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroquinoline derivatives, while reduction can produce quinoline alcohols.
Scientific Research Applications
Antibacterial Applications
Antibacterial Activity
Research has shown that derivatives of quinoline-3-carboxylic acids, including 2-amino-7-methoxyquinoline-3-carboxylic acid, exhibit significant antibacterial properties. A study highlighted the synthesis of various quinoline derivatives that demonstrated potent activity against strains such as Staphylococcus aureus and Escherichia coli. These compounds were found to be effective even at low concentrations, surpassing the efficacy of existing antibiotics in some cases .
Case Study: Synthesis and Evaluation
In a comprehensive study, a series of quinoline derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that compounds with specific substituents at the 7-position exhibited enhanced activity against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis provided insights into how modifications to the quinoline scaffold can optimize antibacterial efficacy.
Anticancer Applications
Anticancer Properties
Recent investigations into the anticancer potential of this compound derivatives have yielded promising results. In vitro studies using the MCF-7 breast cancer cell line demonstrated that certain synthesized compounds exhibited strong anticancer activity comparable to established chemotherapeutics like Doxorubicin. The MTT assay results indicated a significant reduction in cell viability upon treatment with these derivatives .
Table: Anticancer Activity of Synthesized Compounds
Mechanistic Studies
Mechanisms of Action
The mechanisms by which this compound exerts its antibacterial and anticancer effects are under investigation. Preliminary studies suggest that these compounds may interfere with bacterial cell wall synthesis and induce apoptosis in cancer cells through various signaling pathways .
Mechanism of Action
The mechanism of action of 2-Amino-7-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and properties of the target compound with its analogues:
Key Observations:
Amino vs. Chloro/Methyl: The amino group at C2 in the target compound provides hydrogen-bonding sites absent in chloro- or methyl-substituted analogues (e.g., 7-chloro-2-methyl-quinoline-3-carboxylic acid), which may enhance interactions with biological targets like enzymes .
Carboxylic Acid vs. Aldehyde: The carboxylic acid group in the target compound allows salt formation (improving solubility), unlike the aldehyde in 2-chloro-7-methoxyquinoline-3-carboxaldehyde, which is more reactive but less stable .
Solubility and Reactivity:
- The target compound’s carboxylic acid group (-COOH) confers higher water solubility than its aldehyde or methyl ester analogues .
Biological Activity
2-Amino-7-methoxyquinoline-3-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Chemical Formula : C₉H₈N₂O₃
- Molecular Weight : 194.17 g/mol
- Melting Point : Approximately 269 °C
- Structure : The compound features a quinoline core with amino and methoxy groups that enhance its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Notably, it has been shown to exhibit both antimicrobial and anticancer properties:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) cell lines. The mechanism involves interference with cell cycle progression and induction of oxidative stress, leading to cell death.
Anticancer Studies
A study evaluated the anticancer effects of several derivatives of quinoline carboxylic acids, including this compound. The MTT assay revealed that this compound exhibited significant cytotoxicity against the MCF-7 cell line compared to standard chemotherapeutic agents like Doxorubicin (Dox) .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15.4 | MCF-7 |
| Doxorubicin | 10.5 | MCF-7 |
Antimicrobial Studies
In vitro studies have shown that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Case Study on Anticancer Activity : In a controlled laboratory setting, the compound was tested for its effects on MCF-7 cells. Results indicated a dose-dependent increase in apoptosis markers after treatment with varying concentrations of the compound over 48 hours .
- Case Study on Antimicrobial Efficacy : Another study assessed the efficacy of the compound against clinical isolates of Staphylococcus aureus. The results showed that the compound inhibited bacterial growth significantly at lower concentrations than traditional antibiotics .
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group at position 3 participates in esterification and amidation reactions. For example:
-
Esterification : Treatment with thionyl chloride (SOCl₂) in methanol converts the acid to its methyl ester. This reaction typically proceeds under reflux conditions, as demonstrated in the synthesis of methyl 7-bromoquinoline-4-carboxylate .
-
Amidation : Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt) forms amide derivatives, a common strategy for modifying bioactive quinoline scaffolds .
Reaction Table: Carboxylic Acid Transformations
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | SOCl₂, MeOH, reflux | Methyl ester | 80.5% | |
| Amidation | EDC, HOBt, DMF, RT | Amide | ~70–85%* |
*Estimated from analogous procedures.
Amino Group Reactivity
The amino group at position 2 undergoes acylation, alkylation, and diazotization:
-
Acylation : Reaction with acetyl chloride or acetic anhydride in pyridine yields N-acetyl derivatives.
-
Diazotization : Treatment with NaNO₂/HCl at 0–5°C generates diazonium salts, which can couple with phenols or amines to form azo dyes .
Key Example :
In a synthesis of 7-hydroxyquinoline-4-carboxylic acid, diazotization of
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-7-methoxyquinoline-3-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via Gould-Jacobs cyclization using substituted anilines and β-keto esters, followed by selective methoxylation at the 7-position. For example, cyclocondensation of 4-methoxy-2-nitroaniline with diethyl acetylenedicarboxylate under acidic conditions yields the quinoline core. Post-synthetic modifications, such as hydrolysis of ester groups and reduction of nitro to amino, require controlled pH (6.5–7.5) to avoid side reactions. Yields (>65%) are improved by purifying intermediates via recrystallization (ethanol/water) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to assess purity (>98%) and NMR (DMSO-d6) to confirm substituent positions. The carboxylic acid proton (δ 12.8–13.2 ppm) and methoxy group (δ 3.9–4.1 ppm) should show distinct signals. Mass spectrometry (ESI−, m/z 247 [M−H]⁻) validates molecular weight .
Q. What solvent systems are optimal for dissolving this compound in biological assays?
- Methodological Answer : Use DMSO for stock solutions (10 mM) due to low aqueous solubility. For cell-based assays, dilute in PBS (pH 7.4) to ≤0.1% DMSO. Precipitation issues in buffered media can be mitigated by sonication (15 min, 40 kHz) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 7-methoxy group in biological activity?
- Methodological Answer : Synthesize analogs with substituents (e.g., 7-hydroxy, 7-ethoxy) and compare their inhibitory effects on target enzymes (e.g., DNA gyrase) using fluorescence polarization assays. For example, replacing methoxy with hydroxy reduces lipophilicity (logP from 1.8 to 0.5), altering membrane permeability. IC50 values should be normalized to control compounds like ciprofloxacin .
Q. What strategies resolve contradictions in reported antimicrobial activity data for this compound?
- Methodological Answer : Perform orthogonal assays (e.g., broth microdilution vs. agar diffusion) under standardized conditions (CLSI guidelines). Variability in Gram-negative activity may arise from efflux pump differences (e.g., AcrAB-TolC in E. coli). Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to confirm mechanism .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies (25°C, 72 hr) show degradation <5% at pH 6–8 but >20% at pH <4 (carboxylic acid protonation) or pH >9 (methoxy demethylation). Use LC-MS to identify degradation products (e.g., 2-amino-7-hydroxyquinoline-3-carboxylic acid at pH 10) .
Q. What computational methods predict binding modes of this compound to bacterial topoisomerase IV?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of topoisomerase IV (PDB: 3FOE). The carboxylic acid group forms salt bridges with Arg1176, while the methoxy group stabilizes hydrophobic interactions with Ile1124. Validate predictions with mutagenesis (e.g., Arg1176Ala reduces binding ΔG by 3.2 kcal/mol) .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., serum)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
